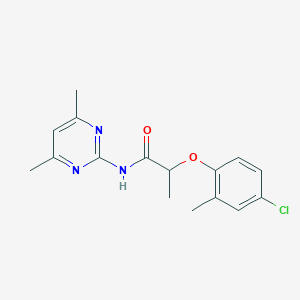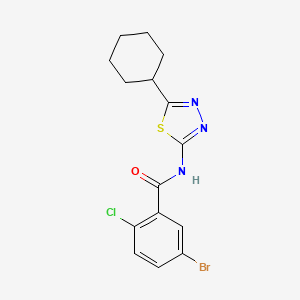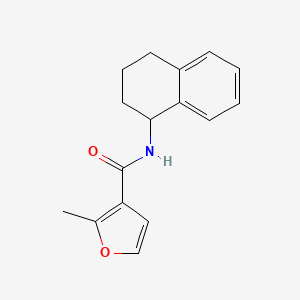
2-(4-chloro-2-methylphenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)propanamide
Descripción general
Descripción
2-(4-chloro-2-methylphenoxy)-N-(4,6-dimethyl-2-pyrimidinyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Pyriminil, and it is a selective herbicide that is used to control weeds in various crops, including soybeans, peanuts, and cotton. The purpose of
Mecanismo De Acción
Pyriminil works by inhibiting the activity of an enzyme called acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. By inhibiting ALS, Pyriminil disrupts the biosynthesis of these amino acids, which leads to the death of the plant. Pyriminil is highly selective for plants and has minimal effects on non-target organisms, making it an ideal herbicide for use in agriculture.
Biochemical and Physiological Effects:
Pyriminil has been shown to have minimal effects on non-target organisms, including mammals and birds. In plants, Pyriminil disrupts the biosynthesis of branched-chain amino acids, which leads to the death of the plant. Pyriminil has also been shown to have minimal effects on soil microbial communities, which is important for maintaining soil health and fertility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyriminil has several advantages for use in lab experiments, including its high selectivity for plants, minimal effects on non-target organisms, and well-documented synthesis process. However, Pyriminil also has some limitations, including its potential impact on soil microbial communities and the need for careful handling due to its toxicity.
Direcciones Futuras
There are several future directions for research on Pyriminil, including its potential applications in medicine and environmental science. In medicine, Pyriminil could be further investigated for its potential anti-cancer properties, and its mechanism of action could be studied in more detail to identify new targets for cancer therapy. In environmental science, Pyriminil could be studied for its potential impact on soil microbial communities, and its effects on soil health and fertility could be investigated in more detail. Overall, Pyriminil has significant potential for use in various fields, and further research is needed to fully understand its properties and applications.
Aplicaciones Científicas De Investigación
Pyriminil has been extensively studied for its potential applications in various fields, including agriculture, medicine, and environmental science. In agriculture, Pyriminil is used as a herbicide to control weeds in crops, and it has been shown to be highly effective in reducing weed populations while minimizing crop damage. In medicine, Pyriminil has been investigated for its potential anti-cancer properties, and it has been shown to inhibit the growth of cancer cells in vitro. In environmental science, Pyriminil has been studied for its potential impact on soil microbial communities, and it has been shown to have minimal effects on soil bacteria and fungi.
Propiedades
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-9-7-13(17)5-6-14(9)22-12(4)15(21)20-16-18-10(2)8-11(3)19-16/h5-8,12H,1-4H3,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEGIFWPGIIURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(4,6-dimethylpyrimidin-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}azocane](/img/structure/B4179449.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-bromobenzamide](/img/structure/B4179450.png)
![2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4179453.png)
![8-methoxy-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B4179460.png)
![2-(2-chloro-6-fluorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4179461.png)
![3-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4179464.png)
![1-[2-(2-methoxyphenoxy)propanoyl]piperidine](/img/structure/B4179468.png)
![N-(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5-dimethyl-2-thienyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4179470.png)



![N-(2-methoxy-4-nitrophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4179495.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenylbutanamide hydrochloride](/img/structure/B4179508.png)
